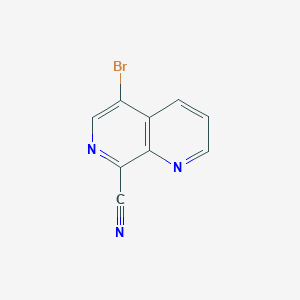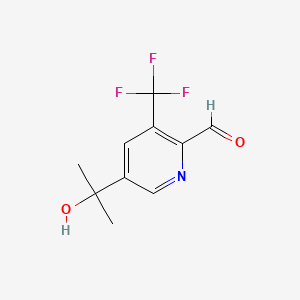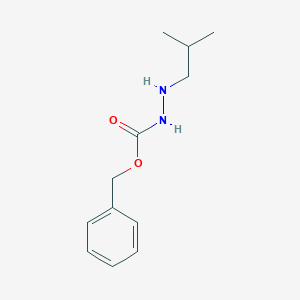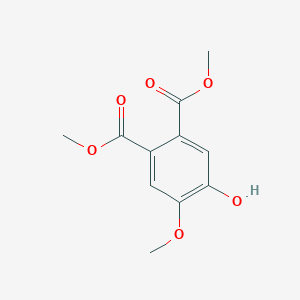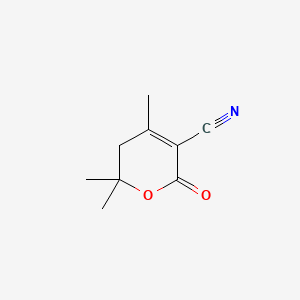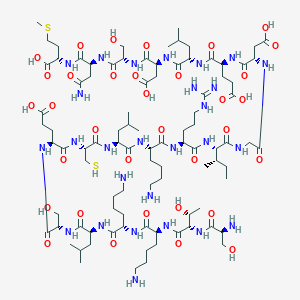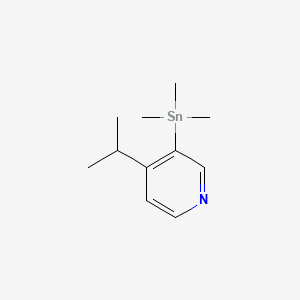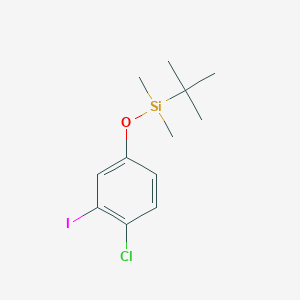
tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane is an organosilicon compound with the molecular formula C12H18ClIOSi. This compound is characterized by the presence of a tert-butyl group, a chloro group, an iodo group, and a dimethylsilane moiety attached to a phenoxy ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl(chloro)dimethylsilane with 4-chloro-3-iodophenol under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds with azido or thiocyanato groups, while oxidation and reduction reactions can produce various oxidized or reduced derivatives.
Applications De Recherche Scientifique
tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reaction. For example, in organic synthesis, the compound acts as a source of silicon, facilitating the formation of carbon-silicon bonds. In biological applications, it may interact with specific enzymes or receptors, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl(4-iodobutoxy)dimethylsilane: An iodoorganosilane used in similar synthetic applications.
tert-Butyl(3-chloro-4-iodophenoxy)dimethylsilane: A closely related compound with similar chemical properties.
Uniqueness
tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane is unique due to the presence of both chloro and iodo groups on the phenoxy ring, which allows for diverse chemical reactivity. This makes it a versatile reagent in organic synthesis and other scientific research applications.
Propriétés
Formule moléculaire |
C12H18ClIOSi |
|---|---|
Poids moléculaire |
368.71 g/mol |
Nom IUPAC |
tert-butyl-(4-chloro-3-iodophenoxy)-dimethylsilane |
InChI |
InChI=1S/C12H18ClIOSi/c1-12(2,3)16(4,5)15-9-6-7-10(13)11(14)8-9/h6-8H,1-5H3 |
Clé InChI |
HFQFUKWYKVUYHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester](/img/structure/B13919613.png)
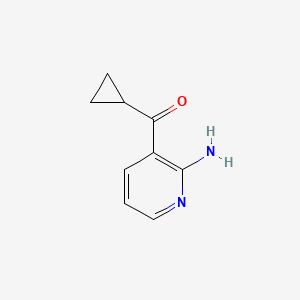
![4-[(Benzyloxy)methyl]piperidine-4-carbonitrile](/img/structure/B13919635.png)
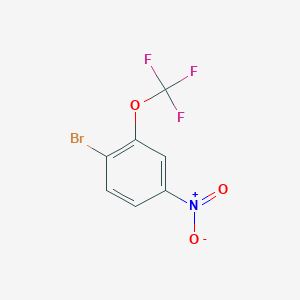
![Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13919647.png)
